1-{3-[(Oxolan-3-yl)methoxy]azetidin-1-yl}-3,3-diphenylpropan-1-one
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Overview
Description
1-{3-[(Oxolan-3-yl)methoxy]azetidin-1-yl}-3,3-diphenylpropan-1-one is a synthetic organic compound that features a unique structure combining an oxolane ring, an azetidine ring, and a diphenylpropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(Oxolan-3-yl)methoxy]azetidin-1-yl}-3,3-diphenylpropan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Azetidine Ring Formation: The azetidine ring is formed by the cyclization of an appropriate amino alcohol precursor using a dehydrating agent such as thionyl chloride.
Coupling of the Rings: The oxolane and azetidine rings are coupled through an ether linkage using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Introduction of the Diphenylpropanone Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-{3-[(Oxolan-3-yl)methoxy]azetidin-1-yl}-3,3-diphenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents at the azetidine ring.
Scientific Research Applications
1-{3-[(Oxolan-3-yl)methoxy]azetidin-1-yl}-3,3-diphenylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{3-[(Oxolan-3-yl)methoxy]azetidin-1-yl}-3,3-diphenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-{3-[(Oxolan-3-yl)methoxy]pyrrolidin-1-yl}-3,3-diphenylpropan-1-one: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
1-{3-[(Oxolan-3-yl)methoxy]piperidin-1-yl}-3,3-diphenylpropan-1-one: Similar structure but with a piperidine ring instead of an azetidine ring.
Uniqueness
1-{3-[(Oxolan-3-yl)methoxy]azetidin-1-yl}-3,3-diphenylpropan-1-one is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties compared to its analogs with different ring systems. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]-3,3-diphenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c25-23(24-14-21(15-24)27-17-18-11-12-26-16-18)13-22(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,18,21-22H,11-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKKBUJWWCEGOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1COC2CN(C2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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